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molecular formula C12H8ClF B1603659 4-Chloro-2-fluoro-1,1'-biphenyl CAS No. 39224-18-5

4-Chloro-2-fluoro-1,1'-biphenyl

Cat. No. B1603659
M. Wt: 206.64 g/mol
InChI Key: PSNGWQFGVRISIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307089B2

Procedure details

To a stirred solution of 4-chloro-2-fluoro-aniline (1.0 mL, 0.0090 mol) in benzene (50 mL) at room temperature under nitrogen was added in one portion neat iso-amyl nitrite (1.7 mL, 0.014 mol), and the mixture was slowly heated until gas evolution was observed (˜70° C.). The heat source was removed and the solution allowed to cool. After 10 minutes at room temperature, the mixture was heated to reflux, refluxed 2 hours and cooled. The solution was rotary evaporated to ˜3 mL and filtered through silica gel (100 g), eluting with hexanes. Fractions containing product were rotary evaporated, and the residue was rechromatographed on silica gel (50 g) eluting with n-hexane (20×50 mL) followed by n-hexane-diethyl ether (9:1, 10×50 mL) to give 0.875 g of 4-chloro-2-fluoro-biphenyl as a clear colorless oil; proton nuclear magnetic resonance spectroscopy (1H-NMR) (CDCl3): δ 7.36-7.53 (m, 6H), 7.18-7.22 (m, 2H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([F:9])[CH:3]=1.N(OCCC(C)C)=O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)F
Name
Quantity
1.7 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated until gas evolution
CUSTOM
Type
CUSTOM
Details
(˜70° C.)
CUSTOM
Type
CUSTOM
Details
The heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solution was rotary evaporated to ˜3 mL
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (100 g)
WASH
Type
WASH
Details
eluting with hexanes
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
the residue was rechromatographed on silica gel (50 g)
WASH
Type
WASH
Details
eluting with n-hexane (20×50 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.875 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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